molecular formula C10HCl7S B15075589 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene CAS No. 71906-18-8

2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene

Cat. No.: B15075589
CAS No.: 71906-18-8
M. Wt: 401.3 g/mol
InChI Key: KDSDCDNFHRZMDM-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is a chlorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of multiple chlorine atoms, which significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene typically involves chlorination reactions. One common method is the Friedel-Crafts acylation followed by chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene is unique due to its specific arrangement of chlorine atoms and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

71906-18-8

Molecular Formula

C10HCl7S

Molecular Weight

401.3 g/mol

IUPAC Name

2,3,4-trichloro-5-(2,3,5,6-tetrachlorophenyl)thiophene

InChI

InChI=1S/C10HCl7S/c11-2-1-3(12)6(14)4(5(2)13)9-7(15)8(16)10(17)18-9/h1H

InChI Key

KDSDCDNFHRZMDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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